

Technical Guide: Physicochemical Properties of (4,6-Dimethoxypyrimidin-2-yl)methanol

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Compound of Interest

Compound Name: (4,6-Dimethoxypyrimidin-2-yl)methanol

Cat. No.: B168868

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This technical guide provides a comprehensive overview of the known physicochemical properties of **(4,6-Dimethoxypyrimidin-2-yl)methanol** (CAS No. 125966-88-3). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines reported values with predicted data to offer a broad profile of the compound. Furthermore, a plausible synthetic route is proposed based on established chemical methodologies, complete with detailed experimental protocols.

Physicochemical Properties

The following table summarizes the available quantitative data for **(4,6-Dimethoxypyrimidin-2-yl)methanol**. It is important to note that where experimental data is not available, computationally predicted values are provided for guidance.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	170.17 g/mol	--INVALID-LINK--[1]
Melting Point	60-62 °C	--INVALID-LINK--[2]
Boiling Point	293 °C	--INVALID-LINK--[2]
Density	1.235 g/cm ³	--INVALID-LINK--[2]
pKa	Not experimentally determined	
LogP	Not experimentally determined	
Solubility	Soluble in organic solvents	--INVALID-LINK--

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(4,6-Dimethoxypyrimidin-2-yl)methanol** is not readily available in the surveyed literature, a viable two-step synthetic pathway can be proposed. This pathway involves the formylation of a suitable pyrimidine precursor to yield 4,6-dimethoxypyrimidine-2-carboxaldehyde, followed by its reduction to the target alcohol.

Synthesis of 4,6-Dimethoxypyrimidine-2-carboxaldehyde (Proposed Method)

The introduction of a formyl group onto the pyrimidine ring can be achieved through methods such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Reaction: 4,6-Dimethoxypyrimidine to 4,6-Dimethoxypyrimidine-2-carboxaldehyde

Reagents and Materials:

- 4,6-Dimethoxypyrimidine

- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer
- Ice bath

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3 equivalents) in anhydrous DCM to 0 °C using an ice bath.
- Slowly add POCl_3 (1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
- Dissolve 4,6-dimethoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly

basic.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude 4,6-dimethoxypyrimidine-2-carboxaldehyde by column chromatography on silica gel.

Reduction of 4,6-Dimethoxypyrimidine-2-carboxaldehyde to (4,6-Dimethoxypyrimidin-2-yl)methanol (Proposed Method)

The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH_4).

Reaction: 4,6-Dimethoxypyrimidine-2-carboxaldehyde to **(4,6-Dimethoxypyrimidin-2-yl)methanol**

Reagents and Materials:

- 4,6-Dimethoxypyrimidine-2-carboxaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

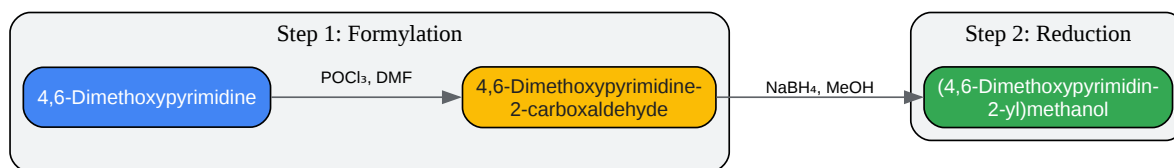
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve 4,6-dimethoxypyrimidine-2-carboxaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
- Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volume).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude **(4,6-Dimethoxypyrimidin-2-yl)methanol**.
- If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

The proposed two-step synthesis of **(4,6-Dimethoxypyrimidin-2-yl)methanol** is illustrated in the following diagram.



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Caption: Proposed synthesis of **(4,6-Dimethoxypyrimidin-2-yl)methanol**.

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